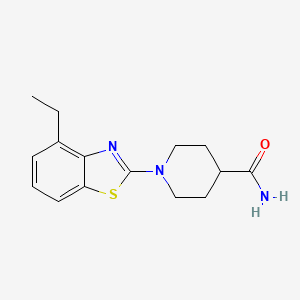

![molecular formula C14H19N5O2 B6444085 2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2549007-76-1](/img/structure/B6444085.png)

2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine” is a complex organic molecule that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore . This ring is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the one in the given compound, can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The 1,2,4-oxadiazole ring in the compound consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can undergo various chemical reactions. For instance, 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives can be selectively methylated in the presence of 18-fold excess of MeI, leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can vary based on its structure and substituents. For instance, a compound with a similar structure yielded a beige powder with a melting point of 218–219°С .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

The 1,2,4-oxadiazole ring system is a well-known pharmacophore in drug discovery. Researchers have explored derivatives of this compound for their potential as novel drugs. While specific studies on 2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine are limited, its structural features suggest it could be a valuable scaffold for designing new pharmaceutical agents. Further investigations are needed to explore its interactions with biological targets and potential therapeutic applications .

Agricultural Applications

Compounds containing 1,2,4-oxadiazole heterocycles have exhibited broad-spectrum agricultural biological activities. These compounds can serve as potential leads for designing novel pesticides. While direct studies on our compound are scarce, its structural similarity to known bioactive molecules warrants exploration in crop protection and pest management .

Mécanisme D'action

Target of Action

The compound 2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine is a derivative of 1,2,4-oxadiazole . Oxadiazole derivatives have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . The primary targets of this compound are likely to be the proteins or enzymes involved in these infectious diseases.

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes that inhibit the growth or replication of the infectious agents . The specific interactions may involve binding to the active site of an enzyme or protein, thereby disrupting its normal function .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the life cycle of the infectious agents. By inhibiting key proteins or enzymes, the compound disrupts these pathways, preventing the infectious agent from replicating or causing disease .

Result of Action

The result of the compound’s action is the inhibition of the growth or replication of the infectious agents, leading to a reduction in the severity of the infection . At the molecular and cellular level, this could involve changes such as the disruption of DNA replication, protein synthesis, or other key cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, factors such as pH, temperature, and the presence of other substances could affect the compound’s stability and its ability to interact with its targets. Additionally, the compound’s efficacy could be influenced by the specific strain of the infectious agent and its resistance to anti-infective agents .

Orientations Futures

The 1,2,4-oxadiazole ring is of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . This could open up new possibilities for the use of such compounds in various applications.

Propriétés

IUPAC Name |

5-methyl-3-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-11-17-13(18-21-11)9-19-6-2-12(3-7-19)10-20-14-8-15-4-5-16-14/h4-5,8,12H,2-3,6-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFADJOXQTXRNTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CN2CCC(CC2)COC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B6444003.png)

![2-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6444010.png)

![4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B6444013.png)

![3-fluoro-5-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine](/img/structure/B6444020.png)

![3-chloro-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444037.png)

![1-(4-{[1-(3-chloropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-ethylpiperazine](/img/structure/B6444046.png)

![2-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]-6-methylpyridine](/img/structure/B6444056.png)

![3-chloro-4-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6444071.png)

![3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444081.png)

![3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B6444100.png)

![N-[1-(oxan-4-yl)pyrrolidin-3-yl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B6444103.png)

![3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B6444104.png)

![2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6444110.png)